3,5-Dibromo-2-[[[(3-butoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid
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Overview
Description
3,5-Dibromo-2-[[[(3-butoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid is a complex organic compound with a unique structure that includes bromine atoms, a butoxybenzoyl group, and a thioxomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-2-[[[(3-butoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid typically involves multiple steps One common method starts with the bromination of a suitable benzoic acid derivative to introduce the bromine atoms at the 3 and 5 positionsThe final step involves the addition of the thioxomethyl group, which can be achieved through a thiolation reaction using appropriate reagents and conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-2-[[[(3-butoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
3,5-Dibromo-2-[[[(3-butoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-2-[[[(3-butoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid involves its interaction with specific molecular targets and pathways. The bromine atoms and other functional groups in the compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-2-hydroxybenzoic acid: This compound has a similar brominated benzoic acid structure but with a hydroxy group instead of the butoxybenzoyl and thioxomethyl groups.
3,5-Dibromophenylboronic acid: Another brominated compound with a boronic acid group, used in different chemical reactions and applications.
3,5-Dibromo-4-hydroxybenzoic acid: Similar to 3,5-Dibromo-2-hydroxybenzoic acid but with a hydroxy group at a different position.
Uniqueness
The uniqueness of 3,5-Dibromo-2-[[[(3-butoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering distinct advantages over similar compounds in certain contexts .
Properties
Molecular Formula |
C19H18Br2N2O4S |
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Molecular Weight |
530.2 g/mol |
IUPAC Name |
3,5-dibromo-2-[(3-butoxybenzoyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C19H18Br2N2O4S/c1-2-3-7-27-13-6-4-5-11(8-13)17(24)23-19(28)22-16-14(18(25)26)9-12(20)10-15(16)21/h4-6,8-10H,2-3,7H2,1H3,(H,25,26)(H2,22,23,24,28) |
InChI Key |
CDBNWRYVDTXXRN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=C(C=C(C=C2Br)Br)C(=O)O |
Origin of Product |
United States |
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